4-Nitrophenylglyoxylic acid

描述

属性

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREPYIWLDJQENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164202 | |

| Record name | 4-Nitrophenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14922-36-2 | |

| Record name | 4-Nitrophenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

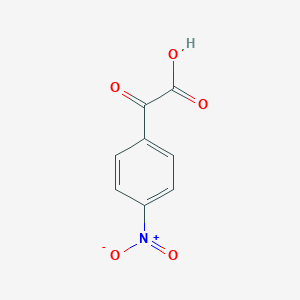

4-Nitrophenylglyoxylic acid chemical structure and properties

An In-Depth Technical Guide to 4-Nitrophenylglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for this compound. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity and Structure

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid or p-nitrobenzoylformic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1][2] It belongs to the class of phenylglyoxylic acids and is characterized by a phenyl ring substituted with a nitro group at the para position and a glyoxylic acid moiety.

The structure incorporates a carboxylic acid group and a ketone, making it a keto acid. This bifunctional nature allows for a variety of chemical reactions, rendering it a useful intermediate in organic synthesis.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 14922-36-2 | - | [1][2] |

| Molecular Formula | C₈H₅NO₅ | - | [1][2] |

| Molecular Weight | 195.13 | g·mol⁻¹ | [1][2] |

| InChIKey | RREPYIWLDJQENS-UHFFFAOYSA-N | - | [3] |

| SMILES | O=C(O)C(=O)c1ccc(--INVALID-LINK--[O-])cc1 | - | [3] |

| Physical Properties | |||

| Appearance | Yellow powder | - | [3] |

| Melting Point | 113-115 | °C | [1][2][3] |

| Boiling Point (Predicted) | 381.6 ± 34.0 | °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.531 ± 0.06 | g/cm³ | [1][3] |

| Flash Point | 173.1 | °C | [1] |

| Chemical Properties | |||

| pKa (Predicted) | 1.72 ± 0.54 | - | [3] |

| logP (Octanol/Water Partition Coefficient) | 0.862 | - | [4] |

| Water Solubility (log₁₀WS, Predicted) | -1.88 | mol/L | [4] |

| Thermodynamic Properties (Calculated) | |||

| Enthalpy of Fusion (ΔfusH°) | 28.78 | kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 83.10 | kJ/mol | [4] |

Experimental Protocols

Synthesis Pathway

Caption: A conceptual workflow for the synthesis of this compound.

Note: This represents a generalized pathway. The specific reagents, reaction conditions (temperature, time, stoichiometry), and work-up procedures would require experimental optimization. Safety precautions must be strictly followed, especially when working with strong oxidizing agents and nitrated aromatic compounds.

Analytical Methodology: HPLC-UV

For the analysis and quantification of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate. The following protocol is adapted from methodologies used for similar aromatic acids and nitrophenolic compounds.[6][7][8]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[9]

-

Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. For example, a starting point could be a mixture of 0.1% sulfuric acid in water (Solvent A) and acetonitrile (Solvent B).[9]

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6][8]

-

Detection: The nitroaromatic chromophore allows for sensitive UV detection. A wavelength between 270 nm and 290 nm would likely provide good sensitivity.[6][8][9]

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection to protect the column.

-

Quantification: A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[10]

Applications in Research and Development

As a functionalized aromatic keto acid, this compound serves as a valuable building block in organic synthesis. Its potential applications include:

-

Pharmaceutical Synthesis: The nitro group can be reduced to an amine, and the keto and carboxylic acid groups can be modified to create a wide range of heterocyclic compounds and other complex molecules with potential biological activity.

-

Dye and Polymer Chemistry: The chromophoric nitro group and reactive functional groups make it a candidate for the synthesis of specialty dyes and functional polymers.

-

Enzyme Substrate Research: Similar compounds, such as 4-nitrophenyl esters and phosphates, are widely used as chromogenic substrates for enzymes like esterases, lipases, and phosphatases.[11] this compound could potentially be adapted for similar assays.

References

- 1. This compound | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 14922-36-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 14922-36-2 [amp.chemicalbook.com]

- 4. This compound (CAS 14922-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenylglyoxylic Acid

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Nitrophenylglyoxylic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents key data in a structured format, and illustrates the process workflows.

Introduction

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1] Its structure, featuring a nitro group and a glyoxylic acid moiety, makes it a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The successful synthesis and purification of this compound are critical for ensuring the quality and efficacy of downstream applications.

Compound Properties:

| Property | Value | Reference |

| CAS Number | 14922-36-2 | [1][2] |

| Molecular Formula | C₈H₅NO₅ | [1][2] |

| Molecular Weight | 195.13 g/mol | [1][2] |

| Melting Point | 113-115 °C | [2] |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetic acid | [1] |

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-nitroacetophenone, followed by its oxidation to the desired product.

Synthesis of 4-Nitroacetophenone

A highly efficient method for the synthesis of 4-nitroacetophenone is the catalytic oxidation of 4-nitroethylbenzene.

Experimental Protocol:

This protocol is based on the catalytic oxidation of 4-nitroethylbenzene using ozone.[3]

-

Materials: 4-nitroethylbenzene, glacial acetic acid, manganese(II) acetate.

-

Procedure:

-

Dissolve 4-nitroethylbenzene in glacial acetic acid in a suitable reaction vessel.

-

Add a catalytic amount of manganese(II) acetate to the solution.

-

Maintain the reaction temperature between 20-30 °C.

-

Bubble ozone gas through the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique such as gas-liquid chromatography.

-

Upon completion, the 4-nitroacetophenone product can be isolated.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Nitroethylbenzene | [3] |

| Oxidizing Agent | Ozone in Acetic Acid | [3] |

| Catalyst | Manganese(II) Acetate | [3] |

| Optimal Temperature | 20-30 °C | [3] |

| Yield | up to 98.5% | [3] |

Oxidation of 4-Nitroacetophenone to this compound

The key step in the synthesis is the oxidation of the methyl group of 4-nitroacetophenone to a carboxylic acid. Selenium dioxide is an effective reagent for this transformation.

Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of arylglyoxylic acids from aryl-methyl ketones using selenium dioxide.[4]

-

Materials: 4-nitroacetophenone, selenium dioxide, pyridine.

-

Procedure:

-

In a round-bottom flask, combine 4-nitroacetophenone (5.0 mmol) and selenium dioxide (7.5 mmol).

-

Add pyridine (5.0 mL) to the flask under a nitrogen atmosphere.

-

Stir the reaction mixture at 110 °C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is then ready for purification.

-

An alternative oxidant that can be employed is potassium permanganate in an acidic medium. Studies have shown that electron-withdrawing groups, such as the nitro group, accelerate the oxidation of acetophenones by potassium permanganate.[5][6]

Purification

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and the selenium-containing residues. Recrystallization is a highly effective method for this purpose.

Experimental Protocol:

This is a general recrystallization protocol. The choice of solvent is critical and should be determined experimentally. Given the polar nature of this compound, water or a mixture of ethanol and water are good starting points for solvent screening.

-

Materials: Crude this compound, selected recrystallization solvent (e.g., deionized water, ethanol/water mixture).

-

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

-

Continue adding the hot solvent portion-wise until the solid completely dissolves.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Quantitative Data (Expected):

While specific yields for the synthesis of this compound are not extensively reported, based on similar reactions, a moderate to good yield can be anticipated. The purity of the final product should be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

| Parameter | Expected Value |

| Yield (after purification) | 60-80% (estimated) |

| Purity (by HPLC) | >98% |

| Melting Point | 113-115 °C |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Key Characterization Data:

| Analysis | Expected Result |

| ¹H NMR | Aromatic protons, and a carboxylic acid proton signal. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the nitro-substituted carbon, the two carbonyl carbons, and the carboxylic acid carbon. |

| FT-IR | Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), and the two carbonyl C=O stretches (around 1730 and 1690 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (195.13 g/mol ). |

Safety Considerations

-

4-Nitroacetophenone and this compound are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Selenium dioxide is highly toxic and should be handled in a well-ventilated fume hood.

-

Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

This guide provides a solid foundation for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

- 1. This compound | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 14922-36-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Investigation of catalytic oxidation of 4-nitroethylbenzene by ozone to 4-nitroacetophenone – an intermediate in the synthesis of antibiotics | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

The Role of 4-Nitrophenylglyoxylic Acid and Related Compounds in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Executive Summary

While direct research on the specific mechanism of action of 4-Nitrophenylglyoxylic acid in enzymatic reactions is notably scarce in current scientific literature, its structural motifs—the 4-nitrophenyl group and the α-keto acid functionality—are of significant interest in enzymology. The 4-nitrophenyl moiety is a well-established component of chromogenic substrates used to assay a wide variety of enzymes. The α-keto acid structure, on the other hand, is a recognized pharmacophore for enzyme inhibition, particularly for dehydrogenases and proteases.

This technical guide provides an in-depth analysis of these two areas. It first details the mechanism and application of 4-nitrophenyl-based chromogenic substrates in enzyme assays. Subsequently, it explores the potential mechanism of action for this compound as an enzyme inhibitor by examining the established roles of α-keto acids in enzyme inhibition. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies surrounding these important chemical structures in the context of enzymatic reactions.

Part 1: 4-Nitrophenyl Derivatives as Chromogenic Substrates

The most prevalent role of the 4-nitrophenyl group in enzymology is as a reporter in chromogenic substrates.[1][2] These substrates are colorless molecules that, upon enzymatic cleavage, release 4-nitrophenol (p-nitrophenol), which in an alkaline solution, ionizes to the 4-nitrophenolate ion, a distinctively yellow-colored compound.[3] The intensity of this yellow color, which can be quantified by measuring its absorbance at or near 405 nm, is directly proportional to the enzymatic activity.[4][5] This principle forms the basis of many simple and reliable colorimetric assays for a wide range of enzymes.[4]

The general mechanism involves the enzyme catalyzing the hydrolysis of a bond between the 4-nitrophenyl group and the rest of the substrate molecule.[2] This process allows for the continuous monitoring of enzyme kinetics and is highly adaptable for high-throughput screening of enzyme inhibitors.[6]

Common Classes of Enzymes Assayed with 4-Nitrophenyl Substrates

| Enzyme Class | Example Substrate |

| Phosphatases | 4-Nitrophenyl phosphate (pNPP)[7] |

| Glycosidases | 4-Nitrophenyl-α-D-glucopyranoside (pNPG)[8] |

| Esterases/Lipases | 4-Nitrophenyl acetate/butyrate/stearate[9][10] |

| Sulfatases | 4-Nitrophenyl sulfate |

Experimental Protocol: General Assay for Enzyme Activity using a 4-Nitrophenyl Substrate

This protocol provides a general framework for assaying enzyme activity using a 4-nitrophenyl-based chromogenic substrate in a 96-well microplate format. Optimization of buffer pH, temperature, and substrate concentration is recommended for each specific enzyme.

Materials:

-

Enzyme solution (of appropriate dilution)

-

4-Nitrophenyl substrate stock solution (e.g., 10 mM in a suitable solvent)

-

Assay buffer (optimized for the specific enzyme)

-

Stop solution (e.g., 0.1 M Sodium Carbonate or 0.5 N Sodium Hydroxide)[8][11]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of the enzyme and substrate in the assay buffer.

-

Assay Setup: To each well of the microplate, add the assay buffer and the enzyme solution. Include blank controls containing buffer but no enzyme.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.[4]

-

Reaction Initiation: Add the 4-nitrophenyl substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Add the stop solution to each well to quench the reaction and develop the yellow color of the 4-nitrophenolate ion.[7]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the sample readings. The enzyme activity can be calculated using a standard curve of 4-nitrophenol.

Figure 1: Generalized workflow for a chromogenic enzyme assay using a 4-nitrophenyl substrate.

Part 2: α-Keto Acids as Potential Enzyme Inhibitors

This compound belongs to the class of α-keto acids. This class of compounds is known to act as inhibitors for several enzyme families, primarily by mimicking the structure of the natural substrates.[12][13] The α-keto acid moiety can act as a key interacting element within the enzyme's active site.

Potential Mechanism of Action of this compound

Given the lack of direct studies, the mechanism of action of this compound as an enzyme inhibitor can be hypothesized based on its structural similarity to other α-keto acid inhibitors. The most likely mechanism is competitive inhibition , where the molecule binds to the active site of an enzyme, preventing the binding of the natural substrate.[12]

Enzymes that utilize α-keto acids as substrates are potential targets. A prime example is Lactate Dehydrogenase (LDH) , which catalyzes the interconversion of pyruvate (an α-keto acid) and lactate.[14] Analogs of pyruvate are known to be competitive inhibitors of LDH.[15]

Figure 2: Competitive inhibition of an enzyme by a substrate analog like an α-keto acid.

Potential Enzyme Targets for this compound

-

Lactate Dehydrogenase (LDH): As an analog of pyruvate, this compound could potentially bind to the active site of LDH, inhibiting the conversion of pyruvate to lactate. This is a significant pathway in anaerobic glycolysis, which is often upregulated in cancer cells.[14]

-

Other Dehydrogenases: Enzymes that bind other α-keto acids (e.g., α-ketoglutarate dehydrogenase) could also be potential targets.

-

Aminopeptidases: Certain α-keto amides have been shown to be effective inhibitors of aminopeptidases.[16] The α-keto acid structure of this compound could potentially interact with the active site of these enzymes.

-

D-amino Acid Oxidase: This enzyme is known to be competitively inhibited by various α-keto acids that are analogs of its D-amino acid substrates.[12]

Experimental Protocol: Screening for LDH Inhibition

This protocol outlines a method to screen for the inhibition of Lactate Dehydrogenase using a standard spectrophotometric assay that monitors the oxidation of NADH.

Materials:

-

Human Lactate Dehydrogenase (LDH)

-

NADH

-

Sodium Pyruvate

-

This compound (or other potential inhibitor)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.2)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of NADH, sodium pyruvate, and the inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, LDH enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a set time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Reaction Initiation: Add NADH to each well, followed by sodium pyruvate to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Conclusion

While this compound itself is not a widely studied modulator of enzymatic activity, its constituent parts are of great importance in biochemical and pharmaceutical research. The 4-nitrophenyl group is a cornerstone of chromogenic enzyme assays, providing a simple and effective method for measuring enzyme activity. The α-keto acid moiety is a known inhibitor scaffold for a variety of enzymes, suggesting that this compound could potentially act as a competitive inhibitor for enzymes that bind other α-keto acids, such as Lactate Dehydrogenase. Further experimental investigation is required to validate this hypothesis and to determine the specific enzyme targets and inhibitory potency of this compound. The protocols and mechanisms outlined in this guide provide a solid foundation for such future research.

References

- 1. goldbio.com [goldbio.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. goldbio.com [goldbio.com]

- 6. tandfonline.com [tandfonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of D-amino acid oxidase by alpha-keto acids analogs of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-keto analogues of amino acids as inhibitors of alpha-chymotrypsin, carboxypeptidase A, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 15. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alpha-Keto amide inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Nitrophenylglyoxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenylglyoxylic acid (4-NPGA), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with the methodologies for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this molecule.

Spectroscopic Data Summary

The empirical formula of this compound is C₈H₅NO₅, with a molecular weight of 195.13 g/mol .[1] The following tables summarize the key spectroscopic data obtained through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Electron Ionization (EI) | Molecular Ion [M]⁺ | Data not explicitly provided |

| Key Fragment Ions (m/z) | 150, 104, 76 | |

| High-Resolution MS (HRMS) | Exact Mass [M+H]⁺ | 196.0240 (Calculated for C₈H₆NO₅) |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | Doublet (d) | 8.9 | Ar-H (2H) |

| 8.33 | Doublet (d) | 8.9 | Ar-H (2H) |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Experimental data not available in the searched literature. |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Experimental data not available in the searched literature. |

Experimental Protocols

The following sections describe the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[2] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

The electron ionization mass spectrum was obtained from the NIST WebBook database. For high-resolution mass spectrometry, the sample would be introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the exact mass-to-charge ratio of the protonated molecular ion would be determined.

Infrared (IR) Spectroscopy

To obtain an IR spectrum, a small amount of solid this compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

4-Nitrophenylglyoxylic Acid: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylglyoxylic acid, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is an α-keto acid of significant interest in biochemical and pharmaceutical research. Its utility primarily stems from its role as a chromogenic substrate in various enzymatic assays, facilitating high-throughput screening for enzyme inhibitors. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its physicochemical properties, a probable synthetic route, and its application in drug discovery workflows. While the specific historical details of its discovery are not prominently documented in readily available literature, this guide consolidates the current knowledge to serve as a valuable resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetic acid | --INVALID-LINK-- |

| Synonyms | p-Nitrophenylglyoxylic acid, 4-Nitrobenzoylformic acid | --INVALID-LINK-- |

| CAS Number | 14922-36-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 195.13 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid | General Knowledge |

| Melting Point | 523.15 K (250 °C) (calculated) | --INVALID-LINK-- |

| Boiling Point | 765.86 K (492.71 °C) (calculated) | --INVALID-LINK-- |

| Solubility | Log10 of Water solubility in mol/l = -1.88 (calculated) | --INVALID-LINK-- |

Discovery and History

The precise historical details regarding the initial discovery and synthesis of this compound are not well-documented in easily accessible scientific literature. However, the synthesis of α-keto acids, in general, has a long history, with early methods dating back to the late 19th century.[1] Conventional routes to aromatic α-keto acids have included Friedel-Crafts acylation and the oxidation of various precursors.[1] The development of synthetic methods for nitrated aromatic compounds also has a rich history, driven by the diverse applications of these molecules in dyes, explosives, and pharmaceuticals. It is likely that this compound was first synthesized as part of broader investigations into the chemistry of nitrated aromatic compounds and α-keto acids.

Synthesis of this compound

A plausible and documented method for the synthesis of this compound is the oxidation of 4'-nitroacetophenone. One established method for the oxidation of acetophenones to the corresponding glyoxylic acids is through the use of selenium dioxide (SeO₂).[2][3]

Experimental Protocol: Oxidation of 4'-Nitroacetophenone

The following is a generalized experimental protocol based on the known reactivity of selenium dioxide with acetophenones. Researchers should optimize the reaction conditions for their specific setup.

Materials and Reagents:

-

4'-Nitroacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable solvent like aqueous acetic acid)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4'-nitroacetophenone in a suitable solvent such as aqueous dioxane or aqueous acetic acid.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted starting material and acidic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 2: Mass Spectrometry Data

| Ionization Method | Key Fragments (m/z) | Source |

| Electron Ionization (EI) | 195 (M+), 150, 122, 104, 76 | --INVALID-LINK-- |

Experimental Protocol (General):

Mass spectra are typically acquired on a mass spectrometer coupled with a suitable ionization source. For a volatile compound like this compound, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (α-keto) | ~1730 |

| C=O stretch (carboxylic acid) | ~1700 |

| N-O stretch (nitro group) | 1540-1500 and 1350-1300 |

| C=C stretch (aromatic) | 1600-1450 |

Experimental Protocol (General - KBr Pellet):

A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.[5]

Applications in Drug Discovery

This compound and its esters are valuable tools in drug discovery, primarily for their use in high-throughput screening (HTS) of enzyme inhibitors.[6]

Enzymatic Assays

Many hydrolytic enzymes, such as esterases and lipases, can cleave the ester bond of 4-nitrophenyl esters. This cleavage releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate anion. This anion has a distinct yellow color and a strong absorbance at around 405 nm. The rate of formation of this colored product is directly proportional to the enzyme's activity.

This principle is widely used in HTS campaigns to identify potential enzyme inhibitors. A decrease in the rate of color formation in the presence of a test compound indicates inhibition of the enzyme.

High-Throughput Screening (HTS) Workflow

The general workflow for an HTS campaign using a 4-nitrophenyl-based substrate is as follows:

-

Assay Development: Optimize assay conditions (e.g., buffer pH, substrate concentration, enzyme concentration) for a robust and reproducible signal.

-

Compound Library Screening: Dispense the enzyme and a library of test compounds into microtiter plates.

-

Substrate Addition: Add the 4-nitrophenyl ester substrate to initiate the enzymatic reaction.

-

Signal Detection: Monitor the increase in absorbance at ~405 nm over time using a plate reader.

-

Data Analysis: Identify "hits" (compounds that significantly reduce the rate of the enzymatic reaction).

-

Hit Confirmation and Characterization: Confirm the inhibitory activity of the hits and perform further studies to determine their potency (e.g., IC₅₀) and mechanism of inhibition.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthetic route to this compound.

High-Throughput Screening Workflow for Enzyme Inhibitors

References

Unlocking the Potential of 4-Nitrophenylglyoxylic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – 4-Nitrophenylglyoxylic acid, a versatile organic compound, is poised to become a key building block in the development of novel therapeutics and diagnostic tools. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for this promising molecule. The guide details its chemical properties, explores its applications in medicinal chemistry and biocatalysis, and provides detailed experimental protocols and conceptual frameworks for future investigations.

Physicochemical Properties of this compound

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, possesses a unique chemical structure that makes it an attractive starting material for organic synthesis.[1] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₅NO₅ | [1] | |

| Molecular Weight | 195.13 | g/mol | [1] |

| Melting Point | 113-115 | °C | |

| Boiling Point | 381.6 | °C at 760 mmHg | |

| Density | 1.531 | g/cm³ | |

| Flash Point | 173.1 | °C | |

| Water Solubility (logS) | -1.88 | [2] | |

| Octanol-Water Partition Coefficient (logP) | 0.862 | [2] |

Potential Research Areas and Applications

The inherent reactivity of this compound, conferred by its α-keto acid and nitro-substituted aromatic ring moieties, opens up a wide array of research avenues.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The nitro group is a well-established pharmacophore and can also serve as a precursor to an amino group, which is a common feature in many drug molecules.[3] The α-keto acid functionality provides a handle for various chemical transformations, making this compound an ideal starting point for the synthesis of diverse heterocyclic and carbocyclic compounds with potential therapeutic activities.

-

Enzyme Inhibitors: The structural similarity of α-keto acids to the substrates of various enzymes makes them promising candidates for the development of enzyme inhibitors.[4][5] For instance, derivatives of 4-nitrocinnamic acid have shown inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[6] This suggests that derivatives of this compound could be explored as inhibitors for a range of enzymes, including proteases, dehydrogenases, and decarboxylases.

-

Antimicrobial and Anticancer Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[7] Furthermore, recent studies on a sulfonamide derivative of a related nitrophenyl compound have indicated potential antibacterial and anticancer activities through in silico docking studies against targets like dihydropteroate synthase and DNA topoisomerase.[8] This highlights a promising research direction for novel antimicrobial and anticancer drug discovery based on the 4-nitrophenyl scaffold.

-

Antitrypanosomal Agents: Derivatives of 4-nitrophenyl-1H-1,2,3-triazole have been synthesized and evaluated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9] The 4-nitrophenyl moiety can be a key pharmacophoric element in the design of new antitrypanosomal drugs.

A potential synthetic pathway for generating a library of bioactive compounds from this compound is outlined below.

Biocatalysis and Enzymatic Assays

The 4-nitrophenyl group is a well-known chromogenic leaving group, making its derivatives valuable substrates for colorimetric enzyme assays.

-

Substrates for Glycosidases: 4-Nitrophenyl-glycosides are commonly used to measure the activity of glycosidases. For example, 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside is a substrate for α-N-acetylgalactosaminidase.[10] This suggests that this compound could be a precursor for synthesizing novel chromogenic substrates for other enzymes, facilitating high-throughput screening of enzyme inhibitors.

The workflow for a typical enzymatic assay using a 4-nitrophenyl-based substrate is depicted below.

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

This protocol describes the reduction of the nitro group of 4-nitrophenylacetic acid, a compound structurally similar to this compound, to an amino group. This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Materials:

-

4-Nitrophenylacetic acid

-

Ethanol (95%)

-

Skeletal Nickel (Raney Nickel)

-

Pressure Reactor

-

Filter paper

-

Rotary evaporator

Procedure:

-

In a pressure reactor, combine 4-nitrophenylacetic acid, ethanol, and skeletal nickel in a mass ratio of 1:10:0.02-0.05.[11]

-

Seal the reactor and heat the mixture to 90-100 °C under a pressure of 0.7-1.2 MPa for 2-3 hours.[11]

-

After the reaction is complete, allow the reactor to cool to room temperature.

-

Filter the reaction mixture to remove the skeletal nickel catalyst.

-

Remove the ethanol from the filtrate using a rotary evaporator.

-

Cool the resulting solution to induce crystallization of the crude product.

-

Collect the crystals by filtration and dry them to obtain crude 4-aminophenylacetic acid.

-

Recrystallize the crude product from ethanol with activated carbon for decolorization to obtain pure, light white crystals of 4-aminophenylacetic acid.[11]

General Protocol for Enzymatic Assay using a 4-Nitrophenyl-based Substrate

This protocol provides a general framework for measuring enzyme activity using a chromogenic 4-nitrophenyl substrate.

Materials:

-

Enzyme of interest

-

4-Nitrophenyl-based substrate

-

Appropriate buffer solution (e.g., 50 mM citrate-phosphate buffer, pH 4.5)[10]

-

Stop solution (e.g., 0.1 M Na₂CO₃)[10]

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of the 4-nitrophenyl-based substrate in a suitable solvent and dilute it to the desired working concentration in the assay buffer.

-

Prepare a solution of the enzyme in the assay buffer.

-

In a microplate well or cuvette, mix the enzyme solution and the substrate solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35 °C).[10]

-

At specific time intervals, stop the reaction by adding a stop solution. The stop solution should raise the pH to deprotonate the liberated 4-nitrophenol, resulting in a yellow color.

-

Measure the absorbance of the yellow product (4-nitrophenolate) at approximately 405-410 nm using a microplate reader or spectrophotometer.

-

Calculate the enzyme activity based on the rate of formation of 4-nitrophenol, using a standard curve if necessary. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.[10]

Future Directions

The unique chemical features of this compound make it a highly valuable and underexplored molecule in drug discovery and biotechnology. Future research should focus on:

-

Combinatorial Chemistry: Utilizing this compound as a scaffold in combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening against various biological targets.[12][13][14][15]

-

Development of Novel Enzyme Inhibitors: Systematically designing and synthesizing derivatives of this compound as potential inhibitors for enzymes involved in diseases such as cancer, inflammation, and infectious diseases.

-

Synthesis of Novel Bioprobes: Leveraging the chromogenic properties of the 4-nitrophenyl group to develop new chemical probes for studying enzyme activity and biological processes in real-time.

This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this compound in advancing science and medicine.

References

- 1. This compound | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 14922-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]

- 12. Ch. 16 Chemistry MattersâCombinatorial Chemistry - Organic Chemistry | OpenStax [openstax.org]

- 13. transactions.nast.ph [transactions.nast.ph]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenylglyoxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenylglyoxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the biological pathways implicated in the therapeutic potential of these molecules.

Introduction

This compound, also known as 4-nitrobenzoylformic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1] Its structure, featuring a nitro group and an α-keto acid moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Derivatives of this compound have demonstrated promising biological activities, including antibacterial and anticancer properties, making them attractive scaffolds for the development of novel therapeutic agents.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its esters. The primary strategies involve the oxidation of readily available starting materials such as 4-nitroacetophenone, 4-nitrostyrene, or the hydrolysis of corresponding precursors.

Oxidation of 4-Nitroacetophenone

A common and effective method for the synthesis of this compound is the oxidation of 4-nitroacetophenone. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.

Reaction Scheme:

Figure 1: Oxidation of 4-Nitroacetophenone.

Experimental Protocol:

-

Materials: 4-Nitroacetophenone, selenium dioxide, dioxane, water.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of selenium dioxide (1.0 eq) in dioxane and a small amount of water is heated to 50-60 °C with stirring until the solid dissolves.[2]

-

4-Nitroacetophenone (1.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the hot solution is decanted from the precipitated black selenium.

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

-

Kornblum Oxidation

The Kornblum oxidation provides an alternative route to α-keto acids from α-halo ketones. In this method, a 4-nitrophenacyl halide (e.g., bromide) is treated with dimethyl sulfoxide (DMSO) to yield the corresponding glyoxal, which is then oxidized to the carboxylic acid.

Reaction Scheme:

Figure 2: Kornblum Oxidation Route.

Experimental Protocol:

-

Materials: 4-Nitrophenacyl bromide, dimethyl sulfoxide (DMSO), sodium bicarbonate, suitable oxidizing agent (e.g., hydrogen peroxide).

-

Procedure:

-

A mixture of 4-nitrophenacyl bromide (1.0 eq) and sodium bicarbonate (2.0 eq) in DMSO is stirred at room temperature or slightly elevated temperature.[3]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is poured into cold water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give crude 4-nitrophenylglyoxal.

-

The crude glyoxal is then oxidized to this compound using a suitable oxidizing agent. For example, treatment with hydrogen peroxide in an appropriate solvent.

-

The final product is purified by recrystallization.

-

Oxidation of 4-Nitrostyrene

4-Nitrostyrene can be oxidatively cleaved to produce this compound. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for this purpose.

Reaction Scheme:

Figure 3: Oxidation of 4-Nitrostyrene.

Experimental Protocol:

-

Materials: 4-Nitrostyrene, potassium permanganate, sodium carbonate (or other base), water, ethanol.

-

Procedure:

-

4-Nitrostyrene is dissolved in a suitable solvent mixture, such as aqueous ethanol.

-

The solution is cooled in an ice bath, and a solution of potassium permanganate and sodium carbonate in water is added dropwise with vigorous stirring.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The product is collected by filtration, washed with cold water, and purified by recrystallization.

-

Synthesis of Derivatives

The carboxylic acid and keto functionalities of this compound provide reactive handles for the synthesis of a variety of derivatives, including esters, amides, and heterocyclic compounds.

Esterification

Ester derivatives, such as ethyl 4-nitrophenylglyoxylate, are common synthetic targets. They can be prepared by standard esterification methods from the parent acid or, more directly, from other precursors.

Experimental Protocol (from 4-nitrobenzoyl chloride):

-

Materials: 4-Nitrobenzoyl chloride, ethanol, pyridine (or other base).

-

Procedure:

-

4-Nitrobenzoyl chloride is dissolved in an anhydrous solvent like dichloromethane.

-

The solution is cooled in an ice bath, and ethanol (1.1 eq) and pyridine (1.1 eq) are added sequentially.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 4-nitrophenylglyoxylate.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and a key derivative.

| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | ||||||

| Oxidation | 4-Nitroacetophenone | SeO₂ | Dioxane/H₂O | Reflux | 4-6 | 60-75 |

| Kornblum Oxidation | 4-Nitrophenacyl bromide | DMSO, NaHCO₃ | DMSO | RT - 50 | 2-4 | 50-65 |

| Oxidation | 4-Nitrostyrene | KMnO₄, Na₂CO₃ | H₂O/Ethanol | 0 - RT | 2-3 | 40-55 |

| Ethyl 4-Nitrophenylglyoxylate | ||||||

| Esterification | 4-Nitrobenzoyl chloride | Ethanol, Pyridine | Dichloromethane | 0 - RT | 1-2 | 85-95 |

Applications in Drug Development

Derivatives of this compound have emerged as promising candidates in drug discovery, exhibiting notable antibacterial and anticancer activities. The nitroaromatic scaffold plays a crucial role in their mechanism of action.

Anticancer Activity: Nitroreductase-Mediated DNA Damage

Many nitroaromatic compounds function as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive species, such as hydroxylamines and nitroso derivatives. These reactive intermediates can act as alkylating agents, leading to DNA damage and subsequent cell death. This targeted activation minimizes toxicity to healthy, well-oxygenated tissues.

Figure 4: Nitroreductase-Mediated Anticancer Activity.

Some derivatives have also been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[2][3][4][5]

Figure 5: Inhibition of the PI3K/Akt Signaling Pathway.

Antibacterial Activity: Inhibition of Bacterial Cell Division

Certain derivatives of 4-nitrophenyl compounds have been shown to exhibit potent antibacterial activity, particularly against drug-resistant strains. A key mechanism of action is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.[6][7][8][9][10]

Figure 6: Inhibition of Bacterial FtsZ Polymerization.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in medicinal chemistry. The synthetic routes outlined in this guide offer versatile and efficient methods for their preparation. The demonstrated anticancer and antibacterial activities, coupled with an increasing understanding of their mechanisms of action, underscore the importance of continued research and development of these promising molecular scaffolds. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the synthesis and application of these compounds in the pursuit of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antibacterial activity of 5-methylphenanthridium derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 4-Nitrophenylglyoxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 4-Nitrophenylglyoxylic acid. The data herein is intended to support research and development activities in medicinal chemistry, biochemistry, and drug discovery.

Chemical Identity and Properties

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is a keto acid derivative of nitrotoluene. Its chemical structure consists of a phenyl ring substituted with a nitro group at the para position, and a glyoxylic acid moiety.

CAS Number: 14922-36-2[1] Molecular Formula: C₈H₅NO₅[1] Molecular Weight: 195.13 g/mol [1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetic acid | --INVALID-LINK--[1] |

| Common Synonyms | p-Nitrophenylglyoxylic acid, 4-Nitrobenzoylformic acid | --INVALID-LINK--[1] |

| Melting Point | 523.15 K (Calculated) | --INVALID-LINK--[2] |

| Boiling Point | 765.86 K (Calculated) | --INVALID-LINK--[2] |

| Water Solubility (log10WS) | -1.88 (Calculated) | --INVALID-LINK--[2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.862 (Calculated) | --INVALID-LINK--[2] |

| pKa (Predicted) | 2.1 (Strongest Acidic) | --INVALID-LINK-- |

| XLogP3-AA | 1.2 | --INVALID-LINK--[1] |

Synthesis Protocol

Step 1: Hydrolysis of 4-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid

This procedure is adapted from the synthesis of p-nitrophenylacetic acid.

-

Materials: 4-nitrobenzyl cyanide, concentrated sulfuric acid, water.

-

Procedure:

-

In a round-bottom flask, place 100 g of 4-nitrobenzyl cyanide.

-

Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

-

Add two-thirds of the acid solution to the 4-nitrobenzyl cyanide and shake well to moisten the solid.

-

Use the remaining acid solution to wash down any solid adhering to the flask walls.

-

Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

-

After the reaction, dilute the mixture with an equal volume of cold water and cool to 0°C or below.

-

Filter the precipitate, wash with ice water, and then dissolve in boiling water for recrystallization to obtain p-nitrophenylacetic acid.

-

Step 2: Oxidation of p-Nitrophenylacetic Acid to this compound

The second step would involve the oxidation of the benzylic carbon of p-nitrophenylacetic acid. This is a conceptual step, as a specific protocol was not found.

-

Conceptual Approach:

-

Oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) could potentially be used to oxidize the methylene group of p-nitrophenylacetic acid to a ketone.

-

The reaction conditions, including solvent, temperature, and stoichiometry of the oxidizing agent, would need to be carefully optimized to achieve the desired product and minimize side reactions.

-

The following diagram illustrates a generalized workflow for chemical synthesis and purification.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in the available literature. However, as a phenolic acid derivative, it may exhibit certain biological properties characteristic of this class of compounds, such as antioxidant and enzyme inhibitory activities.

Phenolic acids are known to exert their biological effects through various mechanisms, including:

-

Antioxidant Activity: By scavenging free radicals and chelating metal ions, phenolic compounds can help mitigate oxidative stress, which is implicated in numerous diseases.

-

Enzyme Inhibition: The structural features of phenolic acids allow them to interact with the active sites of various enzymes, potentially modulating their activity.

Given the presence of the electrophilic keto-acid moiety, this compound could potentially act as an inhibitor for enzymes that have a nucleophilic residue in their active site, such as cysteine proteases or dehydrogenases, through the formation of a covalent adduct or through competitive inhibition.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A general representation of a signaling pathway is provided below.

Experimental Protocols for Biological Assays

To investigate the potential biological activity of this compound, standard enzymatic and cellular assays can be employed.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.

-

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the wells of a microplate, add the enzyme solution and the different concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific period at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

The following diagram illustrates a typical workflow for an in vitro biological assay.

Conclusion

This compound is a readily characterizable organic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers. Further experimental validation is necessary to fully elucidate its synthetic pathway and to discover and characterize its biological activities and mechanisms of action.

References

Theoretical Exploration of 4-Nitrophenylglyoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylglyoxylic acid, a derivative of phenylglyoxylic acid, presents a molecule of interest for theoretical and experimental investigation due to its reactive keto- and carboxylic acid functionalities, combined with the electron-withdrawing nature of the nitro group. This technical guide provides a comprehensive overview of the theoretical studies related to this compound, including its structural, spectroscopic, and reactive properties. In the absence of extensive specific research on this molecule, this guide draws upon established theoretical chemistry principles and data from analogous compounds to provide a robust framework for future research and application. This document details computational methodologies, summarizes key quantitative data, and proposes experimental protocols relevant to its synthesis and characterization.

Introduction

This compound (4-NPGA) is an organic compound with the chemical formula C₈H₅NO₅.[1] Its structure, featuring a phenyl ring substituted with a nitro group and a glyoxylic acid moiety, suggests a range of potential applications, from a building block in organic synthesis to a subject of interest in mechanistic and computational studies. The presence of the nitro group at the para position significantly influences the electronic properties of the molecule, impacting its reactivity and spectroscopic characteristics. This guide aims to provide a detailed theoretical and practical overview for researchers interested in this compound.

Molecular Structure and Properties

The structural and electronic properties of this compound can be thoroughly investigated using computational chemistry methods.

Computational Methodology

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules like 4-NPGA. A typical computational protocol would involve:

-

Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface.[4]

-

Frequency Analysis: Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5] This analysis also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Predicted Molecular Properties

Based on its structure and data from chemical databases, the following properties of this compound are known or can be predicted:

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₅ | PubChem[1] |

| Molecular Weight | 195.13 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetic acid | PubChem[1] |

| CAS Number | 14922-36-2 | Chemical-Suppliers[6] |

| Melting Point | 113-115 °C | Chemical-Suppliers[6] |

| Boiling Point (estimated) | 381.6 °C at 760 mmHg | Chemical-Suppliers[6] |

| Density (estimated) | 1.531 g/cm³ | Chemical-Suppliers[6] |

| pKa (estimated) | Due to the electron-withdrawing nitro and carbonyl groups, the carboxylic acid proton is expected to be significantly acidic. | |

| XLogP3-AA (estimated) | 1.2 | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis (Theoretical)

Theoretical calculations can predict the spectroscopic signatures of this compound, aiding in its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman)

A theoretical vibrational analysis based on DFT calculations would yield the expected frequencies and intensities of the infrared (IR) and Raman active modes. Key expected vibrational frequencies for this compound are summarized below, with ranges based on typical values for these functional groups.[7][8][9]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Ketone) | Stretching | 1710 - 1685 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 | Strong |

| N-O (Nitro Group) | Symmetric Stretching | 1355 - 1315 | Strong |

| C-N (Nitro Group) | Stretching | 870 - 830 | Medium |

Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound.

NMR Spectroscopy

While not directly a "theoretical study" in the same vein as DFT, predicting NMR spectra is a standard computational output.

-

¹H NMR: The aromatic protons would appear as two doublets in the downfield region (likely 7.5-8.5 ppm) due to the deshielding effect of the nitro and carbonyl groups. The carboxylic acid proton would be a broad singlet, also significantly downfield.

-

¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded.

Synthesis Protocols

Oxidation of 4-Nitroacetophenone

A common method for the synthesis of α-keto acids from acetophenones is oxidation. Two potential oxidizing agents for this transformation are selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).

4.1.1. Selenium Dioxide Oxidation

Selenium dioxide is a well-known reagent for the oxidation of α-methylenes of carbonyl compounds to 1,2-dicarbonyl compounds.[10]

-

Reaction: 4-Nitroacetophenone + SeO₂ → this compound

-

Proposed Protocol:

-

Dissolve 4-nitroacetophenone in a suitable solvent, such as aqueous dioxane or acetic acid.

-

Add a stoichiometric amount of selenium dioxide.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

-

The product can be isolated by extraction and purified by recrystallization.

-

4.1.2. Potassium Permanganate Oxidation

Potassium permanganate is a strong oxidizing agent that can oxidize alkyl side chains on aromatic rings to carboxylic acids.[11][12][13] Under controlled conditions, it may be possible to achieve the desired oxidation of the methyl group of 4-nitroacetophenone.

-

Reaction: 4-Nitroacetophenone + KMnO₄ → this compound

-

Proposed Protocol:

-

Prepare a solution of 4-nitroacetophenone in a suitable solvent system, such as aqueous pyridine or a phase-transfer catalysis system.

-

Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Stir the reaction mixture vigorously until the purple color of the permanganate disappears.

-

Work-up the reaction by filtering off the manganese dioxide precipitate.

-

Acidify the filtrate to precipitate the carboxylic acid product, which can then be collected by filtration and recrystallized.

-

Reaction Mechanisms and Pathways (Theoretical)

Due to the lack of specific studies on the reaction mechanisms of this compound, this section will present a generalized theoretical workflow for studying its reactivity.

Computational Workflow for Mechanistic Studies

A typical computational workflow to investigate a reaction mechanism, for instance, the decarboxylation of this compound, would involve the following steps:

Description of the Workflow:

-

Define Reactants and Products: The starting point is to have the optimized structures of the reactants and products.

-

Transition State Search: A transition state (TS) search algorithm is used to locate the saddle point on the potential energy surface connecting reactants and products.

-

Frequency Analysis: A frequency calculation is performed on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products.

-

Energy Profile Construction: The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile, from which the activation energy can be determined.

-

NBO/QTAIM Analysis: Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses can be performed on the structures along the reaction pathway to gain deeper insights into the electronic changes occurring during the reaction.

Potential Applications in Drug Development

Aromatic α-keto acids are valuable intermediates in the synthesis of various pharmaceuticals. The presence of the nitro group in this compound offers a handle for further functionalization, for example, through reduction to an amino group. This could open up pathways to a variety of nitrogen-containing heterocyclic compounds of medicinal interest.

The following diagram illustrates a logical pathway for the potential use of this compound in a drug discovery context.

Conclusion

While specific theoretical studies on this compound are sparse in the current literature, this guide provides a comprehensive framework for its investigation based on established computational and experimental methodologies. The presented theoretical data, derived from analogous compounds and chemical databases, offers a solid starting point for researchers. The proposed synthesis protocols and computational workflows are designed to be readily adaptable for the study of this and related molecules. Further research into the theoretical and experimental aspects of this compound is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

- 1. This compound | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. inpressco.com [inpressco.com]

- 4. m.youtube.com [m.youtube.com]

- 5. arxiv.org [arxiv.org]

- 6. This compound | CAS 14922-36-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. google.com [google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to 4-Nitrophenylglyoxylic Acid: Commercial Availability, Specifications, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylglyoxylic acid, also known as 4-nitrobenzoylformic acid, is a valuable building block in organic synthesis and a potential tool in the development of high-throughput screening assays for drug discovery. Its chemical structure, featuring a reactive α-keto acid moiety and a chromogenic nitrophenyl group, lends itself to diverse applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its potential use as a chromogenic substrate in an amidase enzyme assay.

Commercial Availability and Suppliers

This compound (CAS No. 14922-36-2) is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit laboratory-scale research and development needs.[1][2] Major chemical suppliers offering this compound include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals.

-

Thermo Fisher Scientific (Alfa Aesar): Offers a wide range of chemicals for research and development.

-

Santa Cruz Biotechnology, Inc.: Provides biochemicals for life science research.[1]

-